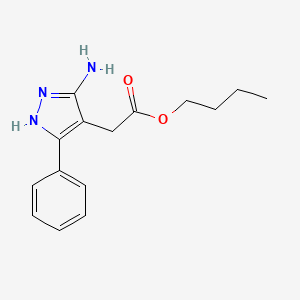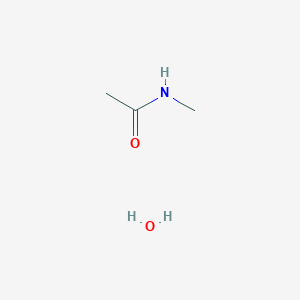
n-Methylacetamide-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylacetamide-water: is a compound formed by the interaction of n-methylacetamide and water molecules. N-Methylacetamide is an organic compound with the formula CH₃CONHCH₃. It is a derivative of acetamide where one hydrogen atom is replaced by a methyl group. This compound is often used as a model for studying the behavior of peptide bonds in proteins due to its structural similarity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through the reaction of acetic acid and methylamine. The process involves aminating acetic acid with methylamine, followed by the evaporation of water and acid, and finally fractionating the finished product . The reaction typically occurs at a temperature of 70-80°C for about 2 hours.
Industrial Production Methods: In industrial settings, the production of n-methylacetamide involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: N-Methylacetamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of acids or bases, n-methylacetamide can be hydrolyzed to produce acetic acid and methylamine.
Oxidation: Oxidizing agents can convert n-methylacetamide into corresponding oxidized products, although specific conditions and reagents may vary.
Substitution: N-Methylacetamide can participate in substitution reactions where the methyl group or the amide group is replaced by other functional groups.
Major Products: The major products formed from these reactions include acetic acid, methylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methylacetamide-water mixtures are extensively studied in scientific research due to their relevance in understanding protein folding and dynamics. The compound serves as a simplified model for the backbone of proteins, providing insights into the structural and vibrational dynamics of peptides and proteins .
Applications in Various Fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Serves as a model compound for studying peptide bonds and protein folding.
Medicine: Utilized in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: Employed in the production of various chemicals and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of n-methylacetamide involves its ability to form hydrogen bonds with other molecules. This interaction stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions . In aqueous solutions, n-methylacetamide and water molecules tend to form clusters driven by hydrophobic collapse, where the methyl groups cluster together, mimicking the behavior of protein folding .
Comparison with Similar Compounds
Acetamide: Similar to n-methylacetamide but lacks the methyl group.
Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Formamide: Contains a formyl group instead of an acetyl group.
Uniqueness: N-Methylacetamide is unique due to its structural similarity to peptide bonds, making it an ideal model for studying protein dynamics. Its ability to form stable hydrogen bonds and its behavior in aqueous solutions provide valuable insights into the mechanisms of protein folding and interactions .
Properties
CAS No. |
173846-11-2 |
|---|---|
Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
N-methylacetamide;hydrate |
InChI |
InChI=1S/C3H7NO.H2O/c1-3(5)4-2;/h1-2H3,(H,4,5);1H2 |
InChI Key |
ZQDDGSJSHNVYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





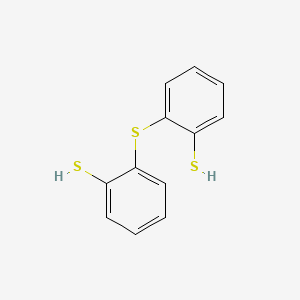
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
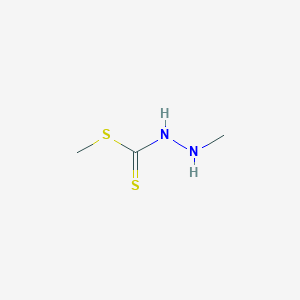

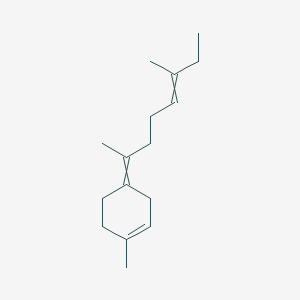
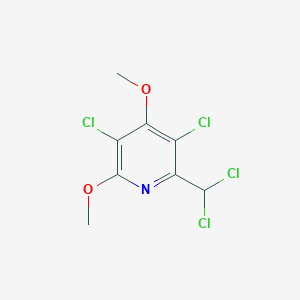
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
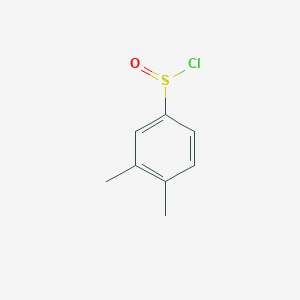
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
